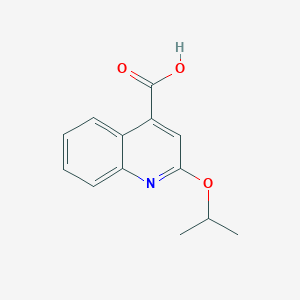

2-(Propan-2-yloxy)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

IPQA can be synthesized through various routes, including the reaction of 2-chloroquinoline with isopropyl alcohol and potassium carbonate, or the reaction of quinoline-2-carboxylic acid with isopropanol and phosphorus pentoxide.Molecular Structure Analysis

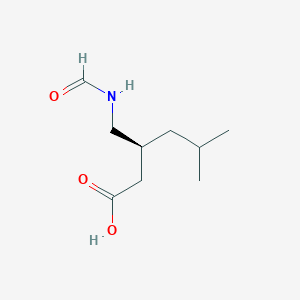

The molecular formula of IPQA is C13H13NO3. Its chemical structure consists of a quinoline ring attached to a carboxylic acid and an isopropoxy group.Physical and Chemical Properties Analysis

IPQA has a molecular weight of 231.251 g/mol and a melting point of 254-257°C. It has a weakly acidic pKa of 4.62 and is soluble in organic solvents such as acetonitrile, methanol, and chloroform.Applications De Recherche Scientifique

Molecular Recognition and Chiral Discrimination

- Chiral Solute Recognition: Optically pure derivatives of quinoline, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been utilized as chiral solvating agents. This application is significant for molecular recognition, especially for distinguishing enantiomers of various acids using NMR and fluorescence spectroscopy. The method has practical applications in quantitative determination and analysis (Khanvilkar & Bedekar, 2018).

Antioxidant and Antibacterial Properties

- Synthesis of Phenolic Esters and Amides: Quinoline derivatives have been synthesized with demonstrated in vitro antioxidant and antibacterial activities. Certain compounds show good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Some derivatives exhibit comparable antibacterial potency to ampicillin against various bacteria (Shankerrao, Bodke, & Mety, 2013).

Chemical Interactions and Binding Abilities

- Binding with Amino and Carboxylic Acids: Quinoline-containing receptors with amide and ester bonds have been synthesized to study their binding abilities with amino acids, carboxylic acids, and mineral acids. These studies involve observing changes in fluorescence intensity, contributing to our understanding of molecular interactions in various chemical contexts (Kalita et al., 2011).

Role in Metal Ion Extraction

- Chelating Ion Exchangers: Quinoline-2-carboxylic acids, with different substituents, have been used to graft onto polymers for extracting metal ions from aqueous solutions. The structure of these acids significantly affects metal ion selectivities, which is crucial for applications like removing cadmium from phosphoric acid (Moberg et al., 1990).

Synthesis and Reactivity Studies

- Condensation and Substitution Reactions: Research on quinoline derivatives, including 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, has contributed to our understanding of their synthesis and reactivity. Electrophilic substitution reactions of these compounds have been explored, providing insights into their chemical behavior (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-(Propan-2-yloxy)quinoline-4-carboxylic acid are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined once the compound’s targets and mode of action are identified.

Propriétés

IUPAC Name |

2-propan-2-yloxyquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(2)17-12-7-10(13(15)16)9-5-3-4-6-11(9)14-12/h3-8H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMQDAXSKBZTQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC2=CC=CC=C2C(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(Morpholin-4-yl)ethoxy]pyridin-3-amine](/img/structure/B2761102.png)

![2-[[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-purinyl]thio]propanoic acid methyl ester](/img/structure/B2761103.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2761106.png)

![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-ethylethanediamide](/img/structure/B2761108.png)

![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2761110.png)

![n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide](/img/structure/B2761111.png)

![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761115.png)

![4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2761116.png)

![2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761119.png)